Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 203.6 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate typically involves the reaction of 2-chloro-4-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(2-fluoropyridin-4-yl)acetate
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester
These compounds share structural similarities but differ in their specific substituents and chemical properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-7(11)3-4-12-9(6)10/h3-4H,2,5H2,1H3 |
InChI Key |
IFXQOHNNRIXRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1Cl)F |
Origin of Product |
United States |
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